Ethyl 2-{3-[2-(benzoylamino)ethyl]phenoxy}acetate
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Overview
Description
Ethyl 2-{3-[2-(benzoylamino)ethyl]phenoxy}acetate is an organic compound with the molecular formula C19H21NO4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{3-[2-(benzoylamino)ethyl]phenoxy}acetate typically involves the reaction of 3-(2-aminoethyl)phenol with benzoyl chloride to form 3-[2-(benzoylamino)ethyl]phenol. This intermediate is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{3-[2-(benzoylamino)ethyl]phenoxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzoylamino group to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
Ethyl 2-{3-[2-(benzoylamino)ethyl]phenoxy}acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-{3-[2-(benzoylamino)ethyl]phenoxy}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylamino group can form hydrogen bonds with active sites, while the phenoxyacetic acid moiety can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{3-[2-(benzylamino)ethyl]phenoxy}acetate: Similar structure but with a benzylamino group instead of a benzoylamino group.
Ethyl 2-{3-[2-(phenylamino)ethyl]phenoxy}acetate: Contains a phenylamino group instead of a benzoylamino group.
Uniqueness
Ethyl 2-{3-[2-(benzoylamino)ethyl]phenoxy}acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzoylamino and phenoxyacetic acid moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
ethyl 2-[3-(2-benzamidoethyl)phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-2-23-18(21)14-24-17-10-6-7-15(13-17)11-12-20-19(22)16-8-4-3-5-9-16/h3-10,13H,2,11-12,14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHBVISVTMONBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC(=C1)CCNC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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